molecular formula C8H9ClN2O2 B13681634 Ethyl 5-chloro-6-methylpyrazine-2-carboxylate

Ethyl 5-chloro-6-methylpyrazine-2-carboxylate

Cat. No.: B13681634
M. Wt: 200.62 g/mol
InChI Key: YUCWVVIAOAXWCJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction conditions often include heating the mixture under reflux to facilitate esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 5-chloro-6-methylpyrazine-2-carboxylic acid.

    Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 5-chloro-6-methylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-6-methylpyrazine-2-carboxylate
  • 5-chloro-6-methylpyrazine-2-carboxylic acid
  • Ethyl 5-methylpyrazine-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, influencing its solubility and reactivity.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 5-chloro-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-7(9)5(2)11-6/h4H,3H2,1-2H3

InChI Key

YUCWVVIAOAXWCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=N1)C)Cl

Origin of Product

United States

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